2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol
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Overview
Description
2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol is a chemical compound with the molecular formula C7H15NO2 It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to an aminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol typically involves the reaction of tetrahydro-2H-pyran with aminoethanol under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which 2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound features a similar tetrahydropyran ring but with a hydroxylamine group instead of an aminoethanol group.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound has an ether linkage between the tetrahydropyran ring and the ethanol group.
2-Tetrahydropyranyl acrylate: This compound contains an acrylate group attached to the tetrahydropyran ring.
Uniqueness
2-Amino-2-(tetrahydro-2H-pyran-2-yl)ethanol is unique due to the presence of both an amino group and a tetrahydropyran ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-amino-2-(oxan-2-yl)ethanol |
InChI |
InChI=1S/C7H15NO2/c8-6(5-9)7-3-1-2-4-10-7/h6-7,9H,1-5,8H2 |
InChI Key |
KYYOYJSRVIJWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(CO)N |
Origin of Product |
United States |
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